Cas no 343-21-5 (4-(Trifluoromethyl)-phenothiazine)

4-(Trifluoromethyl)-phenothiazine is a fluorinated derivative of phenothiazine, characterized by the presence of a trifluoromethyl group at the 4-position of the aromatic ring. This modification enhances its electron-withdrawing properties, making it valuable in organic synthesis and materials science. The trifluoromethyl group improves thermal and oxidative stability, while also influencing the compound's electronic characteristics, which is beneficial for applications in pharmaceuticals, agrochemicals, and optoelectronic materials. Its rigid phenothiazine core contributes to planar molecular geometry, facilitating π-stacking interactions in supramolecular chemistry. The compound serves as a versatile intermediate for further functionalization, particularly in the development of advanced heterocyclic compounds with tailored properties.
4-(Trifluoromethyl)-phenothiazine structure
343-21-5 structure
商品名:4-(Trifluoromethyl)-phenothiazine
CAS番号:343-21-5
MF:C13H8NF3S
メガワット:267.26952
CID:918975
PubChem ID:120213

4-(Trifluoromethyl)-phenothiazine 化学的及び物理的性質

名前と識別子

    • phenothiazine, 4-(trifluoromethyl)-
    • 4-(trifluoromethyl)-10H-phenothiazine
    • NSWKFLADKSTFDS-UHFFFAOYSA-N
    • SCHEMBL11582263
    • DTXSID30187858
    • 343-21-5
    • 4-27-00-01359 (Beilstein Handbook Reference)
    • 4-(Trifluoromethyl)-phenothiazine
    • 4-(Trifluoromethyl)phenothiazine
    • BRN 0239594
    • インチ: InChI=1S/C13H8F3NS/c14-13(15,16)8-4-3-6-10-12(8)18-11-7-2-1-5-9(11)17-10/h1-7,17H
    • InChIKey: NSWKFLADKSTFDS-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)NC3=CC=CC(=C3S2)C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 267.03304
  • どういたいしつりょう: 267.03295492g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 0
  • 複雑さ: 307
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

  • PSA: 12.03

4-(Trifluoromethyl)-phenothiazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T876730-250mg
4-(Trifluoromethyl)-phenothiazine
343-21-5
250mg
$ 1200.00 2023-09-05
TRC
T876730-25mg
4-(Trifluoromethyl)-phenothiazine
343-21-5
25mg
$207.00 2023-05-17
TRC
T876730-100mg
4-(Trifluoromethyl)-phenothiazine
343-21-5
100mg
$816.00 2023-05-17

4-(Trifluoromethyl)-phenothiazine 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Product subclass 3: one sulfur, selenium, or tellurium atom and one nitrogen or phosphorus atom
Ulrich, H., Science of Synthesis, 2004, 17, 117-221

4-(Trifluoromethyl)-phenothiazine Raw materials

4-(Trifluoromethyl)-phenothiazine Preparation Products

4-(Trifluoromethyl)-phenothiazine 関連文献

4-(Trifluoromethyl)-phenothiazineに関する追加情報

4-(Trifluoromethyl)phenothiazine: A Comprehensive Overview

The compound with CAS No. 343-21-5, commonly referred to as 4-(trifluoromethyl)phenothiazine, is a fascinating molecule that has garnered significant attention in various scientific and industrial domains. This compound belongs to the phenothiazine family, which is a class of heterocyclic aromatic compounds with a wide range of applications. The 4-(trifluoromethyl)phenothiazine derivative, in particular, has been the subject of extensive research due to its unique chemical properties and potential uses in fields such as materials science, pharmaceuticals, and electronics.

The structure of 4-(trifluoromethyl)phenothiazine consists of a phenothiazine core—a bicyclic system comprising two fused benzene rings with two sulfur atoms and one nitrogen atom in the ring structure. The trifluoromethyl group (-CF3) is attached at the 4-position of the phenothiazine ring. This substitution pattern significantly influences the electronic properties of the molecule, making it highly versatile for various applications. The trifluoromethyl group is known for its strong electron-withdrawing effect, which enhances the compound's stability and reactivity in certain chemical environments.

Recent studies have highlighted the potential of 4-(trifluoromethyl)phenothiazine as a precursor for advanced materials. For instance, researchers have explored its use in the synthesis of novel semiconducting polymers and organic light-emitting diodes (OLEDs). The unique electronic properties of this compound make it an ideal candidate for applications requiring high electron mobility and stability under harsh conditions. Additionally, its ability to act as a photosensitizer has opened new avenues in photocatalysis and solar energy conversion technologies.

In the pharmaceutical industry, 4-(trifluoromethyl)phenothiazine has shown promise as a building block for drug development. Its ability to form stable complexes with metal ions has led to investigations into its potential use in metallo-drug design. Furthermore, studies have demonstrated that this compound exhibits antioxidant properties, which could be exploited in the development of therapeutic agents targeting oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

The synthesis of 4-(trifluoromethyl)phenothiazine typically involves multi-step reactions that require precise control over reaction conditions. Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing this compound. For example, researchers have developed catalytic routes using transition metal catalysts that significantly reduce reaction times and improve yields.

From an environmental perspective, 4-(trifluoromethyl)phenothiazine has been studied for its biodegradability and environmental impact. Initial findings suggest that while it is relatively stable under normal conditions, it can undergo degradation under specific environmental conditions such as UV light exposure or microbial activity. These insights are crucial for assessing its long-term impact on ecosystems and guiding sustainable practices in its production and application.

In conclusion, 4-(trifluoromethyl)phenothiazine (CAS No. 343-21-5) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application research, position it as a valuable tool for addressing current challenges in materials science, pharmaceuticals, and renewable energy technologies.

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